4-(Difluoromethyl)-3-methoxybenzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-3-methoxybenzoic Acid is an organic compound that features a difluoromethyl group and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a pre-functionalized benzoic acid . The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3-methoxybenzoic Acid may involve continuous flow processes to ensure efficient and scalable synthesis. These processes often utilize metal-based catalysts to facilitate the difluoromethylation and methylation steps .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-methoxybenzoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-(Difluoromethyl)-3-methoxybenzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-methoxybenzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid: Used in the synthesis of succinate dehydrogenase inhibitors.
4-Fluoromethylbenzoic Acid: Similar structure but with a single fluorine atom instead of a difluoromethyl group.
Uniqueness
4-(Difluoromethyl)-3-methoxybenzoic Acid is unique due to the presence of both the difluoromethyl and methoxy groups, which can enhance its chemical reactivity and binding affinity in various applications. This combination of functional groups makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H8F2O3 |
---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-methoxybenzoic acid |
InChI |
InChI=1S/C9H8F2O3/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4,8H,1H3,(H,12,13) |
InChI Key |
ZMYRDXLQVKCNFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.